N-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-2,6-dimethylpiperidin-1-amine
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Overview
Description
N-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-2,6-dimethylpiperidin-1-amine is a complex organic compound characterized by the presence of nitro, trifluoromethyl, and piperidine groups. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-2,6-dimethylpiperidin-1-amine typically involves multiple stepsThe final step involves the formation of the piperidine ring under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and fluorination processes, followed by purification steps to ensure the desired purity and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-2,6-dimethylpiperidin-1-amine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields corresponding amines .
Scientific Research Applications
N-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-2,6-dimethylpiperidin-1-amine has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which N-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-2,6-dimethylpiperidin-1-amine exerts its effects involves interactions with specific molecular targets. The nitro and trifluoromethyl groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-Dinitro-4-(trifluoromethyl)phenyl)phthalimide
- Methyl N-(2,6-dinitro-4-(trifluoromethyl)phenyl)-N-methylcarbamate
- 2,6-Dinitro-4-(trifluoromethyl)phenol
Uniqueness
N-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-2,6-dimethylpiperidin-1-amine is unique due to the presence of both nitro and trifluoromethyl groups on the aromatic ring, combined with a piperidine moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
65131-00-2 |
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Molecular Formula |
C14H17F3N4O4 |
Molecular Weight |
362.30 g/mol |
IUPAC Name |
N-[2,6-dinitro-4-(trifluoromethyl)phenyl]-2,6-dimethylpiperidin-1-amine |
InChI |
InChI=1S/C14H17F3N4O4/c1-8-4-3-5-9(2)19(8)18-13-11(20(22)23)6-10(14(15,16)17)7-12(13)21(24)25/h6-9,18H,3-5H2,1-2H3 |
InChI Key |
QHQFEXYQFRNKCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1NC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])C |
Origin of Product |
United States |
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